(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide
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Description
“(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide” is a chemical compound. It is a heterocyclic compound based on 2,1,3-benzothiadiazole . The compound is electron-poor and has good solubility in organic solvents .
Synthesis Analysis
The synthesis of this compound involves a multistep process . The process starts with readily available starting materials and involves the creation of heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains . Unfortunately, the specific details of the synthesis process for this exact compound are not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . It includes a 2,1,3-benzothiadiazole core, a 6,7-dihydro-1,4-dioxino group, and a phenylprop-2-enamide group . The exact structure can be confirmed through spectral analyses .Future Directions
The future directions for research on this compound could involve further exploration of its potential as a VEGFR-2 inhibitor , as well as investigation into its other potential biological activities . Further studies could also explore its synthesis process and physical and chemical properties in more detail.
Properties
IUPAC Name |
(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(7-6-12-4-2-1-3-5-12)20-18-19-13-10-14-15(11-16(13)24-18)23-9-8-22-14/h1-7,10-11H,8-9H2,(H,19,20,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUCUVIHHILNAF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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